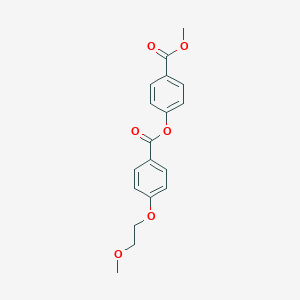
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate, also known as MPEB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoate esters and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. It has been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has also been used as a tool to study the role of certain proteins in cellular signaling pathways.
Mécanisme D'action
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate acts as a competitive inhibitor of certain enzymes and receptors, including protein kinase C and the N-methyl-D-aspartate (NMDA) receptor. By inhibiting these proteins, 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate can modulate cellular signaling pathways and affect various physiological processes.
Biochemical and physiological effects:
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has been found to have various biochemical and physiological effects, including reducing the growth and proliferation of cancer cells, protecting against neuronal damage in Alzheimer's disease, and modulating synaptic plasticity in the brain. 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has several advantages for lab experiments, including its high purity and ability to selectively modulate certain proteins. However, 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate, including investigating its potential therapeutic applications in cancer and neurological disorders, exploring its mechanism of action in cellular signaling pathways, and developing more selective inhibitors of specific enzymes and receptors. Additionally, further research is needed to fully understand the potential limitations and toxicity of 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate.
Méthodes De Synthèse
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate can be synthesized by reacting 4-(methoxycarbonyl)phenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate as a white solid with a high purity.
Propriétés
Nom du produit |
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-11-12-23-15-7-3-14(4-8-15)18(20)24-16-9-5-13(6-10-16)17(19)22-2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
AOIKOKBAUOWUAN-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267539.png)
![4-[(phenylacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B267540.png)
![N-{3-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B267543.png)
![N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267544.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267545.png)
![3-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267547.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267548.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B267550.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-isopropoxybenzamide](/img/structure/B267551.png)
![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267560.png)
![4-[(anilinocarbonyl)amino]-N-butylbenzamide](/img/structure/B267561.png)
![2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B267564.png)